molecular formula C8H13NO5 B7949132 6-Oxa-1-aza-spiro[3.4]octane oxalate

6-Oxa-1-aza-spiro[3.4]octane oxalate

Cat. No.: B7949132
M. Wt: 203.19 g/mol
InChI Key: WOPRLLWPHPZDES-UHFFFAOYSA-N
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Description

6-Oxa-1-aza-spiro[3.4]octane oxalate is a heterocyclic compound that has garnered interest in the field of synthetic chemistry. It is primarily used as a pharmaceutical intermediate, facilitating the synthesis of various complex molecules . The compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-aza-spiro[3.4]octane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high specificity .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-aza-spiro[3.4]octane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Oxa-1-aza-spiro[3.4]octane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-1-aza-spiro[3.4]octane oxalate is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure. This configuration imparts distinct chemical properties, making it valuable in various applications, particularly in pharmaceutical synthesis .

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRLLWPHPZDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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